REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7]([O:9][C:10]([C:12]1[C:21](=[O:22])[C:20]2[C:15](=[N:16][C:17](Cl)=[C:18]([F:23])[CH:19]=2)[N:14]([CH2:25][CH3:26])[CH:13]=1)=[O:11])[CH3:8]>C(O)C>[CH2:7]([O:9][C:10]([C:12]1[C:21](=[O:22])[C:20]2[C:15](=[N:16][C:17]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[C:18]([F:23])[CH:19]=2)[N:14]([CH2:25][CH3:26])[CH:13]=1)=[O:11])[CH3:8]
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Name
|
|
Quantity
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0.86 g
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Type
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reactant
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Smiles
|
N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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EXTRACTION
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Details
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the residue was extracted with chloroform
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Type
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WASH
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Details
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The chloroform layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate, and chloroform
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Type
|
CUSTOM
|
Details
|
was evaporated
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Type
|
CUSTOM
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Details
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The residue was purified by chromatography
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N1CCNCC1)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |